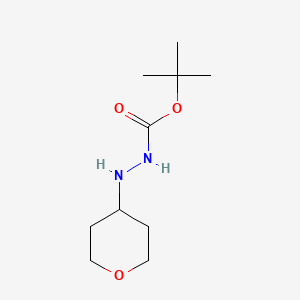

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(oxan-4-ylamino)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-11-8-4-6-14-7-5-8/h8,11H,4-7H2,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBMQRTAUUQMJGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NNC1CCOCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10666939 | |

| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

693287-79-5 | |

| Record name | tert-Butyl 2-(oxan-4-yl)hydrazine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10666939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(oxan-4-yl)(tert-butoxy)carbohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physical Properties of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery. A thorough understanding of its physical properties is fundamental for its application in synthesis, formulation, and pharmacokinetic studies. This technical guide provides a summary of the available physical and computational data for this compound and outlines standard experimental protocols for the determination of key physical characteristics.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₂₀N₂O₃ | ChemScene[1] |

| Molecular Weight | 216.28 g/mol | ChemScene[1] |

| Appearance | Likely a solid at room temperature | Inferred from storage and shipping information |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Computational Data

Computationally derived properties provide valuable insights into the behavior of a molecule.

| Property | Value | Source |

| Topological Polar Surface Area (TPSA) | 59.59 Ų | ChemScene[1] |

| LogP (Octanol-Water Partition Coefficient) | 1.1947 | ChemScene[1] |

| Hydrogen Bond Acceptors | 4 | ChemScene[1] |

| Hydrogen Bond Donors | 2 | ChemScene[1] |

| Rotatable Bonds | 2 | ChemScene[1] |

Experimental Protocols for Physical Property Determination

For researchers requiring precise experimental values, the following standard laboratory protocols are recommended.

Melting Point Determination

The melting point is a critical indicator of purity.

Caption: Workflow for Melting Point Determination.

Methodology:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the substance begins to melt and the temperature at which it is completely liquid are recorded to define the melting range.

Boiling Point Determination

For liquid compounds, the boiling point is a key characteristic.

Caption: Workflow for Boiling Point Determination.

Methodology:

-

A small amount of the liquid is placed in a small test tube.

-

A capillary tube, sealed at one end, is inverted and placed in the test tube.

-

The assembly is attached to a thermometer and heated in a suitable bath.

-

The temperature at which a steady stream of bubbles emerges from the capillary tube is recorded as the boiling point.

Density Determination

Density can be determined using the displacement method.

Caption: Workflow for Density Determination.

Methodology:

-

A known mass of the compound is weighed.

-

A known volume of an inert liquid in which the compound is insoluble is measured in a graduated cylinder.

-

The solid is added to the liquid, and the new volume is recorded.

-

The density is calculated by dividing the mass of the compound by the volume of displaced liquid.

Solubility Determination

Qualitative solubility can be determined in a variety of solvents.

Caption: Workflow for Qualitative Solubility Testing.

Methodology:

-

A small, measured amount of the solute is placed in a test tube.

-

A measured volume of the solvent is added.

-

The mixture is agitated at a constant temperature.

-

Observations are made to determine if the solute has dissolved completely, partially, or not at all. This should be repeated with a range of polar and non-polar solvents.

Conclusion

This guide provides the foundational physical property data for this compound based on available information. For drug development and advanced research applications, it is imperative that the undetermined physical properties, such as melting point, boiling point, density, and solubility, are determined experimentally using the standardized protocols outlined herein. Accurate and comprehensive physical property data is crucial for the successful progression of this compound in the research and development pipeline.

References

Technical Guide: Molecular Weight Determination of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. It includes the molecular formula, a detailed calculation of its molecular weight, and a standardized experimental protocol for its determination via mass spectrometry.

Molecular Formula and Structure

The chemical structure of this compound consists of a tert-butoxycarbonyl protecting group attached to a hydrazine moiety, which is itself substituted with a tetrahydro-2H-pyran ring at the 4-position.

Based on its structure, the molecular formula is determined to be C₁₀H₂₀N₂O₃ . This formula is consistent with that of its isomer, tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate.[1]

Molecular Weight Calculation

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for the elements present in the target compound are provided by the International Union of Pure and Applied Chemistry (IUPAC).[2]

The calculated molecular weight is presented in the table below.

| Element | Symbol | Count | Atomic Weight (amu) | Total Weight (amu) |

| Carbon | C | 10 | 12.011 | 120.11 |

| Hydrogen | H | 20 | 1.008 | 20.16 |

| Nitrogen | N | 2 | 14.007 | 28.014 |

| Oxygen | O | 3 | 15.999 | 47.997 |

| Total | 216.281 |

The calculated average molecular weight for this compound is 216.281 g/mol .

Experimental Protocol: Molecular Weight Determination by Mass Spectrometry

The following is a generalized protocol for the determination of the molecular weight of this compound using Electrospray Ionization Mass Spectrometry (ESI-MS).

3.1. Objective: To experimentally verify the molecular weight of this compound.

3.2. Materials and Reagents:

-

This compound sample

-

HPLC-grade methanol

-

HPLC-grade water

-

Formic acid (for acidification of the mobile phase)

-

Calibrant solution (e.g., sodium trifluoroacetate cluster ions)

3.3. Instrumentation:

-

A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source.

3.4. Sample Preparation:

-

Prepare a stock solution of the analyte at a concentration of 1 mg/mL in methanol.

-

From the stock solution, prepare a dilute working solution of 10 µg/mL by serial dilution with a 50:50 methanol:water mixture.

-

Acidify the working solution with 0.1% formic acid to facilitate protonation.

3.5. Mass Spectrometer Parameters (Positive Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Capillary Voltage: 3.5 kV

-

Cone Voltage: 30 V

-

Source Temperature: 120 °C

-

Desolvation Temperature: 350 °C

-

Desolvation Gas Flow: 600 L/hr

-

Mass Range: m/z 50-500

3.6. Data Acquisition:

-

Calibrate the mass spectrometer using the appropriate calibrant solution.

-

Inject the prepared sample solution into the mass spectrometer via direct infusion or through an LC system.

-

Acquire the mass spectrum in the specified mass range.

3.7. Data Analysis:

-

Analyze the resulting mass spectrum for the protonated molecule [M+H]⁺.

-

The expected m/z for the [M+H]⁺ ion is calculated as: 216.281 (molecular weight) + 1.008 (atomic weight of H) = 217.289.

-

Compare the experimentally observed m/z value with the calculated value to confirm the molecular weight of the compound.

Visualizations

References

- 1. tert-Butyl 2-(tetrahydro-2H-pyran-3-yl)hydrazinecarboxylate | C10H20N2O3 | CID 66745297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2023 Atomic Weights [iupac.qmul.ac.uk]

- 3. byjus.com [byjus.com]

- 4. quora.com [quora.com]

- 5. Hydrogen - Wikipedia [en.wikipedia.org]

- 6. Standard atomic weight - Wikipedia [en.wikipedia.org]

- 7. quora.com [quora.com]

- 8. Atomic Weight of Hydrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 9. Atomic Weight of Nitrogen | Commission on Isotopic Abundances and Atomic Weights [ciaaw.org]

- 10. Nitrogen - Wikipedia [en.wikipedia.org]

- 11. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 12. Oxygen - Wikipedia [en.wikipedia.org]

- 13. Oxygen, atomic [webbook.nist.gov]

- 14. Oxygen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

Spectroscopic and Synthetic Profile of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodology for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This compound serves as a valuable building block in medicinal chemistry and drug discovery, incorporating the useful tetrahydropyran motif and a protected hydrazine functionality. This document compiles available data to facilitate its use in research and development.

Spectroscopic Data

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~3.95 | ddt | 2H | -O-CH ₂- (axial) |

| ~3.40 | td | 2H | -O-CH ₂- (equatorial) |

| ~3.20 | m | 1H | -CH -N- |

| ~1.85 | m | 2H | -CH-CH ₂- (axial) |

| ~1.50 | m | 2H | -CH-CH ₂- (equatorial) |

| 1.45 | s | 9H | -C(CH ₃)₃ |

| ~6.50 | br s | 1H | -NH -Boc |

| ~4.50 | br s | 1H | -CH -NH - |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~156.0 | C =O (carbamate) |

| ~80.0 | -C (CH₃)₃ |

| ~67.0 | -O-C H₂- |

| ~55.0 | -C H-N- |

| ~33.0 | -CH-C H₂- |

| 28.4 | -C(C H₃)₃ |

Note: Predicted chemical shifts are based on analogous structures and may vary depending on the solvent and experimental conditions.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group |

| ~3300 | N-H Stretch |

| ~2950-2850 | C-H Stretch (aliphatic) |

| ~1700 | C=O Stretch (carbamate) |

| ~1160 | C-O Stretch (ether) |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion |

| 217.15 | [M+H]⁺ |

| 239.13 | [M+Na]⁺ |

| 161.12 | [M - C₄H₉O]⁺ |

| 117.10 | [M - C₅H₉O₂N]⁺ |

Note: Predicted m/z values for the protonated molecule and common fragments.

Experimental Protocols

A standard and effective method for the synthesis of this compound involves the Boc-protection of (tetrahydro-2H-pyran-4-yl)hydrazine.

Synthesis of this compound

Materials:

-

(Tetrahydro-2H-pyran-4-yl)hydrazine or its hydrochloride salt

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)

-

Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in the chosen solvent (DCM or THF) is added a base such as triethylamine (1.1 eq) or sodium bicarbonate (2.0 eq).

-

The mixture is stirred at room temperature for 15-30 minutes.

-

Di-tert-butyl dicarbonate (1.1 eq) dissolved in a minimal amount of the reaction solvent is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion (typically 2-4 hours).

-

Upon completion, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed successively with saturated aqueous sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel if necessary.

Visualizations

Diagram 1: Synthetic Pathway for this compound

Caption: Synthetic route to the target compound.

Diagram 2: Experimental Workflow for Synthesis and Purification

Caption: General laboratory workflow.

An In-depth Technical Guide on the Characterization of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocols

The following sections detail the representative procedures for the synthesis of the title compound and the subsequent NMR spectroscopic analysis. These protocols are based on established methods for similar molecules.

Synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

A common method for the synthesis of N-Boc protected hydrazines involves the reaction of a suitable hydrazine precursor with di-tert-butyl dicarbonate (Boc₂O). A plausible synthetic route to the title compound is the reaction of (tetrahydro-2H-pyran-4-yl)hydrazine with Boc₂O.

Materials:

-

(Tetrahydro-2H-pyran-4-yl)hydrazine or its hydrochloride salt

-

Di-tert-butyl dicarbonate (Boc₂O)

-

A suitable base (e.g., triethylamine, sodium bicarbonate) if starting from the hydrochloride salt

-

An appropriate solvent (e.g., dichloromethane, tetrahydrofuran)

-

Deionized water

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate for drying

-

Solvents for purification (e.g., ethyl acetate, hexanes)

Procedure:

-

If starting with (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride, it should be neutralized first. Dissolve the hydrochloride salt in a mixture of water and a suitable organic solvent like dichloromethane. Add a base such as sodium bicarbonate until the aqueous layer is basic. Extract the aqueous layer with the organic solvent. The combined organic layers contain the free hydrazine.

-

Dissolve the (tetrahydro-2H-pyran-4-yl)hydrazine in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran in a round-bottom flask.

-

Cool the solution in an ice bath (0 °C).

-

Add di-tert-butyl dicarbonate (Boc₂O) to the solution portion-wise while stirring.

-

Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Separate the organic layer. Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary technique for the structural elucidation of small molecules.[1] The following is a general protocol for acquiring ¹H and ¹³C NMR spectra.

Sample Preparation:

-

Quantity of Material: For a ¹H NMR spectrum, use approximately 5-25 mg of the purified compound.[2] For a ¹³C NMR spectrum, a larger quantity, typically 50-100 mg, is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

-

Solvent Selection: Choose a suitable deuterated solvent that will completely dissolve the sample. Common choices include chloroform-d (CDCl₃), dimethyl sulfoxide-d₆ (DMSO-d₆), and methanol-d₄ (CD₃OD). The choice of solvent can affect the chemical shifts of the signals.

-

Sample Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[2] Ensure complete dissolution; gentle warming or vortexing can be applied if necessary.

-

Filtration: To remove any particulate matter, which can degrade the quality of the NMR spectrum, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.

-

Internal Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard such as tetramethylsilane (TMS) can be added to the sample.

Data Acquisition:

-

Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field to achieve homogeneity.

-

¹H NMR Spectrum:

-

Acquire a single-pulse ¹H NMR spectrum. The number of scans can be increased for dilute samples to improve the signal-to-noise ratio.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Integrate the signals to determine the relative number of protons corresponding to each resonance.

-

-

¹³C NMR Spectrum:

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required compared to ¹H NMR.

-

Process the data similarly to the ¹H spectrum.

-

-

2D NMR (Optional): For unambiguous assignment of all proton and carbon signals, various 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Presentation

While experimental data for the title compound is not available, the following tables illustrate how the ¹H and ¹³C NMR data would be presented.

Table 1: Hypothetical ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| tbd | tbd | tbd | 9H | C(CH₃)₃ |

| tbd | tbd | tbd | 2H | THP-Hax |

| tbd | tbd | tbd | 2H | THP-Heq |

| tbd | tbd | tbd | 2H | THP-Hax |

| tbd | tbd | tbd | 2H | THP-Heq |

| tbd | tbd | tbd | 1H | THP-H4 |

| tbd | tbd | tbd | 1H | NH |

| tbd | tbd | tbd | 1H | NH |

tbd = to be determined; THP = tetrahydro-2H-pyran

Table 2: Hypothetical ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| tbd | C(CH₃)₃ |

| tbd | C(CH₃)₃ |

| tbd | THP-C2, C6 |

| tbd | THP-C3, C5 |

| tbd | THP-C4 |

| tbd | C=O |

tbd = to be determined; THP = tetrahydro-2H-pyran

Logical Workflow

The following diagram illustrates the general workflow from the synthesis of a target compound to its structural confirmation by NMR spectroscopy.

Caption: Workflow from Synthesis to NMR-based Structural Confirmation.

References

In-Depth Technical Guide: Safety and Handling of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling procedures for tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. The information is compiled from available safety data sheets (SDS) of the compound and its structural analogs, as well as from literature on the handling of hydrazine derivatives. This document is intended to supplement, not replace, standard laboratory safety protocols and professional judgment.

Chemical Identification and Physical Properties

This compound is a chemical intermediate commonly used in pharmaceutical and chemical research. Below is a summary of its key identifiers and physical properties.

| Property | Value | Source |

| CAS Number | 693287-79-5 | ChemScene |

| Molecular Formula | C₁₀H₂₀N₂O₃ | ChemScene |

| Molecular Weight | 216.28 g/mol | ChemScene |

| Appearance | Solid (form may vary) | General laboratory chemical knowledge |

| Storage Temperature | 4°C | ChemScene |

Hazard Identification and GHS Classification

GHS Pictogram:

Signal Word: Warning

(Note: This information is based on supplier data and may be incomplete. A full toxicological assessment has not been performed on this specific compound.)

Inferred Hazard Statements (based on structural analogs like tert-butyl carbazate and tetrahydropyran derivatives):

-

H228: Flammable solid. (Inference from tert-butyl carbazate)[1]

-

H302: Harmful if swallowed. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]

-

H312: Harmful in contact with skin. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]

-

H315: Causes skin irritation. [3]

-

H319: Causes serious eye irritation. [3]

-

H332: Harmful if inhaled. (Inference from (Tetrahydro-2H-pyran-4-yl)hydrazine)[2]

-

H335: May cause respiratory irritation. [3]

Inferred Precautionary Statements:

-

Prevention:

-

P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[4]

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[3][4]

-

P270: Do not eat, drink or smoke when using this product.[4]

-

P271: Use only outdoors or in a well-ventilated area.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4]

-

-

Response:

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[5]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3][4]

-

P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[3][4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6]

-

-

Storage:

-

Disposal:

Toxicological Information

Specific quantitative toxicological data for this compound is not available in the public domain. The GHS classification "Harmful if swallowed" for the related compound (Tetrahydro-2H-pyran-4-yl)hydrazine suggests a moderate level of acute oral toxicity.[2] However, without specific LD50 values, a precise risk assessment is not possible. Researchers should handle this compound with the assumption of moderate toxicity via oral, dermal, and inhalation routes.

| Toxicity Data | Value | Source |

| Acute Oral Toxicity (LD50) | Data not available | N/A |

| Acute Dermal Toxicity (LD50) | Data not available | N/A |

| Acute Inhalation Toxicity (LC50) | Data not available | N/A |

| Carcinogenicity | No component of this product present at levels greater than or equal to 0.1% is identified as probable, possible or confirmed human carcinogen by IARC. (Data for a related compound)[8] | Sigma-Aldrich |

Experimental Protocols for Safe Handling

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling this chemical to determine the appropriate PPE. The following diagram outlines a general workflow for selecting PPE.

Caption: PPE selection workflow for handling the compound.

General Handling Procedures

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[6]

-

Avoid contact with skin, eyes, and clothing.[6]

-

Avoid inhalation of dust or vapors.[6]

-

Keep away from heat, sparks, and open flames.[3] The compound is expected to be a flammable solid.

-

Use non-sparking tools and take precautionary measures against static discharge.[8]

-

Containers should be kept tightly closed when not in use.[9]

-

Wash hands thoroughly after handling.[7]

First Aid Measures

| Exposure Route | First Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4] |

Spill and Leak Procedures

In the event of a spill, follow the procedures outlined below. The diagram illustrates the general workflow for managing a small laboratory spill.

Caption: Workflow for cleaning up a small laboratory spill.

Detailed Spill Cleanup Protocol (based on hydrazine derivative procedures):

-

Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation. For large spills, contact your institution's emergency response team.

-

Personal Protection: Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a lab coat, and respiratory protection if necessary.

-

Containment: For solid spills, carefully sweep up the material to avoid creating dust and place it in a designated, labeled waste container.[3] For liquid spills, cover with an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

-

Collection: Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste.[3]

-

Decontamination: Decontaminate the spill area. For hydrazine derivatives, this often involves diluting the area with water and then treating with a dilute solution of sodium hypochlorite or calcium hypochlorite to neutralize any remaining residue.

-

Disposal: Dispose of the container with the collected waste and any contaminated cleaning materials as hazardous waste through your institution's environmental health and safety office.

Storage and Stability

-

Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[9] A recommended storage temperature is 4°C. Keep away from heat, ignition sources, and direct sunlight.

-

Stability: The compound is expected to be stable under recommended storage conditions. The Boc protecting group is generally stable to bases and nucleophiles but can be cleaved by strong acids.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[3] Contact with strong acids can lead to the removal of the Boc protecting group, potentially liberating the more hazardous free hydrazine.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

Caption: General workflow for hazardous waste disposal.

Disposal Protocol:

-

Waste Collection: Collect all waste materials (unreacted compound, contaminated consumables, etc.) in a clearly labeled, sealed, and compatible container.

-

Labeling: The container must be labeled as "Hazardous Waste" and include the full chemical name and approximate concentration.

-

Storage: Store the waste container in a designated and properly ventilated hazardous waste accumulation area, away from incompatible materials.

-

Disposal: Arrange for disposal through your institution's licensed hazardous waste disposal service.[5] Do not dispose of this chemical down the drain or in regular trash.

Disclaimer: This technical guide is intended for informational purposes only and is based on currently available data for the specified chemical and its analogs. The user is solely responsible for conducting a thorough risk assessment and implementing appropriate safety procedures for their specific experimental conditions. Always consult the most recent Safety Data Sheet (SDS) provided by the supplier and follow all applicable local, state, and federal regulations.

References

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. (Tetrahydro-2H-pyran-4-yl)hydrazine | C5H12N2O | CID 10057480 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. bruckner.research.uconn.edu [bruckner.research.uconn.edu]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. reddit.com [reddit.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate, a valuable bifunctional building block in modern organic synthesis. Its unique structural features, combining a Boc-protected hydrazine moiety with a saturated tetrahydropyran ring, make it an attractive component in the design and synthesis of complex molecules, particularly in the realm of medicinal chemistry. This document details its synthesis, key reactions, and applications, with a focus on the construction of heterocyclic scaffolds found in various biologically active compounds. Experimental protocols and quantitative data are presented to facilitate its practical application in the laboratory.

Introduction

This compound is a heterocyclic compound featuring a tetrahydropyran ring linked to a hydrazine moiety, which is protected by a tert-butoxycarbonyl (Boc) group. The tetrahydropyran motif is a prevalent structural element in numerous natural products and pharmaceutical agents, often contributing to improved pharmacokinetic properties such as solubility and metabolic stability. The Boc-protected hydrazine functionality serves as a versatile precursor for the introduction of a reactive hydrazine group, enabling the construction of various nitrogen-containing heterocycles. This guide will explore the synthesis and utility of this building block in detail.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₂₀N₂O₃ |

| Molecular Weight | 216.28 g/mol |

| Appearance | White to off-white solid |

| CAS Number | 693287-79-5 |

| LogP | 1.19 |

| Topological Polar Surface Area (TPSA) | 59.59 Ų |

| Hydrogen Bond Donors | 2 |

| Hydrogen Bond Acceptors | 4 |

| Rotatable Bonds | 2 |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is through the reductive amination of tetrahydro-4H-pyran-4-one with tert-butyl carbazate.

Caption: Synthesis via Reductive Amination.

Experimental Protocol: Reductive Amination

Materials:

-

Tetrahydro-4H-pyran-4-one

-

tert-Butyl carbazate

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE)

-

Acetic acid (AcOH)

Procedure:

-

To a solution of tetrahydro-4H-pyran-4-one (1.0 eq) and tert-butyl carbazate (1.0 eq) in 1,2-dichloroethane (DCE), add a catalytic amount of acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Quantitative Data:

| Reactant 1 | Reactant 2 | Reducing Agent | Solvent | Time (h) | Yield (%) |

| Tetrahydro-4H-pyran-4-one | tert-Butyl carbazate | NaBH(OAc)₃ | DCE | 16 | 85-95 |

Applications in Organic Synthesis

The primary utility of this compound lies in its role as a precursor to the corresponding hydrazine, which is a key component in the synthesis of various heterocyclic systems.

Boc Deprotection

The first step in utilizing this building block is typically the removal of the Boc protecting group to unmask the reactive hydrazine functionality. This is commonly achieved under acidic conditions.

Caption: Boc Deprotection Workflow.

Experimental Protocol: Boc Deprotection with TFA

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess TFA.

-

The resulting TFA salt of (tetrahydro-2H-pyran-4-yl)hydrazine can often be used in the next step without further purification.

Quantitative Data for Deprotection Methods:

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1-4 | >95 |

| Hydrochloric Acid (HCl) | 1,4-Dioxane | RT | 1-4 | >95 |

Synthesis of Pyrazoles

A major application of this building block is in the synthesis of pyrazoles, a class of heterocycles with a wide range of biological activities. The deprotected hydrazine readily undergoes condensation with 1,3-dicarbonyl compounds or their equivalents to form the pyrazole ring.[1][2]

Caption: Pyrazole Synthesis from Hydrazine.

Experimental Protocol: Pyrazole Synthesis

Materials:

-

(Tetrahydro-2H-pyran-4-yl)hydrazine (or its salt)

-

1,3-Diketone (e.g., acetylacetone)

-

Ethanol or Acetic Acid

Procedure:

-

To a solution of (tetrahydro-2H-pyran-4-yl)hydrazine (1.0 eq) in ethanol, add the 1,3-dicarbonyl compound (1.0 eq).

-

If starting from the hydrazine salt, a base (e.g., triethylamine) may be added to neutralize the acid.

-

Heat the reaction mixture to reflux for 2-6 hours, monitoring by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data for Pyrazole Synthesis:

| Hydrazine Derivative | 1,3-Dicarbonyl | Solvent | Time (h) | Yield (%) |

| (Tetrahydro-2H-pyran-4-yl)hydrazine | Acetylacetone | Ethanol | 4 | 85 |

| (Tetrahydro-2H-pyran-4-yl)hydrazine | Ethyl Acetoacetate | Acetic Acid | 3 | 89 |

Application in the Synthesis of Bioactive Molecules

The tetrahydropyran-substituted pyrazole motif is found in a number of kinase inhibitors and other drug candidates. The use of this compound allows for the efficient introduction of this key structural feature. For instance, derivatives of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole are intermediates in the synthesis of certain Janus kinase (JAK) inhibitors and Factor XIa inhibitors.

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis. Its straightforward preparation via reductive amination and the facile deprotection of the Boc group provide ready access to a key hydrazine intermediate. This intermediate is instrumental in the synthesis of a variety of heterocyclic compounds, most notably pyrazoles, which are of significant interest in medicinal chemistry and drug discovery. The experimental protocols and data presented in this guide are intended to facilitate the effective use of this building block in the development of novel and complex molecular architectures.

References

The Strategic Role of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the landscape of contemporary drug discovery, the strategic use of versatile building blocks is paramount to the efficient construction of novel therapeutic agents. Among these, tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate has emerged as a pivotal scaffold, offering a unique combination of physicochemical properties and synthetic accessibility. This technical guide provides an in-depth analysis of its synthesis, properties, and its crucial role in the development of next-generation therapeutics, particularly in the realms of kinase inhibitors and proteolysis-targeting chimeras (PROTACs).

Core Properties and Synthesis

This compound is a heterocyclic compound that incorporates a tetrahydropyran (THP) ring and a Boc-protected hydrazine moiety. The THP ring is a valuable structural motif in medicinal chemistry, often employed as a bioisostere for a cyclohexane ring but with improved aqueous solubility and the potential for hydrogen bonding through its ether oxygen. The Boc-protected hydrazine provides a stable, yet readily functionalizable handle for the construction of various heterocyclic systems, most notably pyrazoles.

Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 693287-79-5 | --INVALID-LINK-- |

| Molecular Formula | C₁₀H₂₀N₂O₃ | --INVALID-LINK-- |

| Molecular Weight | 216.28 g/mol | --INVALID-LINK-- |

| Topological Polar Surface Area (TPSA) | 59.59 Ų | --INVALID-LINK-- |

| logP | 1.19 | --INVALID-LINK-- |

Synthesis

The most common and efficient method for the synthesis of this compound is through the reductive amination of tert-butyl carbazate with tetrahydro-4H-pyran-4-one. This reaction proceeds via the formation of a hydrazone intermediate, which is then reduced to the desired hydrazine.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

tert-Butyl carbazate

-

Sodium triacetoxyborohydride (STAB)

-

Dichloromethane (DCM)

-

Acetic acid (glacial)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a stirred solution of tetrahydro-4H-pyran-4-one (1.0 eq) in dichloromethane (DCM), add tert-butyl carbazate (1.0 eq) followed by a catalytic amount of glacial acetic acid.

-

Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the hydrazone intermediate.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (2 x).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford this compound as a white solid.

Applications in Kinase Inhibitor Synthesis

The hydrazine moiety of this compound is a versatile precursor for the synthesis of pyrazole-containing kinase inhibitors. Pyrazoles are a common scaffold in kinase inhibitors due to their ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The tetrahydropyran tail can be strategically utilized to improve solubility and other ADME properties.

General Synthesis of Pyrazole-based Kinase Inhibitors

A common synthetic strategy involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or its equivalent to form the pyrazole ring. Subsequent functionalization of the pyrazole core allows for the introduction of various substituents to optimize potency and selectivity.

Materials:

-

This compound

-

A suitable 1,3-dicarbonyl compound (e.g., a substituted acetylacetone)

-

Ethanol or acetic acid

-

Trifluoroacetic acid (TFA) or HCl in dioxane (for Boc deprotection)

-

Dichloromethane (DCM)

Procedure:

-

Pyrazole Formation: Dissolve this compound (1.0 eq) and the 1,3-dicarbonyl compound (1.0 eq) in ethanol or acetic acid. Heat the mixture to reflux for 4-8 hours. Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture and concentrate under reduced pressure. The crude product can be purified by crystallization or column chromatography.

-

Boc Deprotection: Dissolve the Boc-protected pyrazole intermediate in DCM and add an excess of TFA or a solution of HCl in dioxane. Stir the mixture at room temperature for 1-4 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Workup: Concentrate the reaction mixture under reduced pressure. If TFA was used, the residue can be co-evaporated with a suitable solvent to remove excess acid. If HCl in dioxane was used, the resulting hydrochloride salt can often be used directly in the next step or neutralized with a base.

Application in Anaplastic Lymphoma Kinase (ALK) Inhibitors

Anaplastic Lymphoma Kinase (ALK) is a receptor tyrosine kinase that is a key oncogenic driver in several cancers, including non-small cell lung cancer (NSCLC). Several ALK inhibitors feature a pyrazole core. The use of the tetrahydropyran-substituted hydrazine allows for the introduction of a desirable polar motif to improve the pharmacokinetic profile of the inhibitor.

| Compound | Target Kinase | IC₅₀ (nM) | Cellular Activity |

| Macrocycle 2m | ALK | 0.5 | 10 nM (cellular IC₅₀)[1] |

| Crizotinib | ALK | 24 | Potent inhibition of ALK-positive cells |

| Alectinib | ALK | 1.9 | Active against crizotinib-resistant mutations |

| Ceritinib | ALK | 0.2 | Active against crizotinib-resistant mutations |

Note: The IC₅₀ values for Crizotinib, Alectinib, and Ceritinib are representative values from the literature and are provided for context. Macrocycle 2m is a potent ALK inhibitor with a complex structure, and its synthesis highlights the importance of scaffold design in achieving high potency.

ALK Signaling Pathway

ALK activation, often through chromosomal rearrangement, leads to the downstream activation of several signaling pathways that promote cell proliferation, survival, and invasion. These include the RAS-RAF-MEK-ERK (MAPK) pathway, the PI3K-AKT pathway, and the JAK-STAT pathway. ALK inhibitors block the autophosphorylation of the ALK receptor, thereby inhibiting the activation of these downstream pathways.

References

An In-depth Technical Guide to the Synthesis of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthesis of heterocyclic compounds is a cornerstone of modern medicinal chemistry, providing scaffolds for the development of novel therapeutic agents. Among these, derivatives of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate have emerged as valuable intermediates in drug discovery. The incorporation of the tetrahydropyran motif can enhance pharmacokinetic properties such as solubility and metabolic stability, while the hydrazinecarboxylate moiety serves as a versatile handle for further chemical modifications. This technical guide provides a comprehensive overview of the synthetic routes to these compounds, detailed experimental protocols, and insights into their potential biological significance.

Core Synthesis: Reductive Amination

The primary and most efficient method for the synthesis of this compound is the reductive amination of tetrahydropyran-4-one with tert-butyl carbazate. This one-pot reaction involves the formation of a hydrazone intermediate, which is subsequently reduced in situ to the desired hydrazine derivative.

A general workflow for this synthesis is depicted below:

Methodological & Application

Application Notes and Protocols: Knorr Pyrazole Synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Knorr pyrazole synthesis utilizing tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. This protocol is designed for the synthesis of novel pyrazole derivatives, which are of significant interest in medicinal chemistry due to their potential as therapeutic agents. The inclusion of the tetrahydropyran moiety can enhance the physicochemical properties of the resulting compounds, such as solubility and metabolic stability.

Introduction

The Knorr pyrazole synthesis is a fundamental and versatile cyclocondensation reaction for the formation of the pyrazole ring system from a 1,3-dicarbonyl compound and a hydrazine derivative. Pyrazole scaffolds are prevalent in a multitude of biologically active compounds and approved drugs. This document outlines the synthesis of pyrazoles using this compound, a bulky hydrazine derivative, which can lead to the formation of N-1 substituted pyrazoles with a tetrahydropyran group. Such compounds are promising candidates for drug discovery programs, potentially as inhibitors of signaling pathways implicated in various diseases.

General Reaction Scheme

The reaction proceeds via the condensation of this compound with a 1,3-dicarbonyl compound, such as a β-ketoester or a 1,3-diketone, typically under acidic conditions. The bulky tert-butoxycarbonyl (Boc) protecting group on the hydrazine can influence the regioselectivity of the reaction with unsymmetrical dicarbonyls and may require subsequent deprotection depending on the desired final product.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of pyrazole derivatives using this compound. These are intended as a starting point and may require optimization for different substrates and scales.

Protocol 1: Synthesis of tert-Butyl 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate

This protocol describes the reaction with benzoylacetone, an unsymmetrical 1,3-diketone.

Materials:

-

This compound

-

Benzoylacetone

-

Glacial Acetic Acid

-

Ethanol

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

To a solution of this compound (1.0 eq) in ethanol, add benzoylacetone (1.05 eq).

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq) to the mixture.

-

Heat the reaction mixture to reflux (approximately 78 °C) and monitor the progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3).

-

Once the reaction is complete (typically 4-8 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate to afford the desired pyrazole.

Protocol 2: Synthesis of tert-Butyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate

This protocol details the reaction with ethyl acetoacetate, a β-ketoester, to form a pyrazolone.

Materials:

-

This compound

-

Ethyl acetoacetate

-

Sodium ethoxide solution in ethanol (21 wt%)

-

Ethanol

-

1 M Hydrochloric acid

-

Brine

-

Anhydrous magnesium sulfate

-

Dichloromethane

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.

-

Add ethyl acetoacetate (1.1 eq) to the solution.

-

Add sodium ethoxide solution (1.2 eq) dropwise at room temperature.

-

Heat the mixture to reflux for 6-12 hours, monitoring by TLC (e.g., Dichloromethane:Methanol 9:1).

-

After completion, cool the reaction mixture and neutralize with 1 M hydrochloric acid.

-

Extract the product with dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

The crude product can be purified by crystallization or silica gel chromatography.

Data Presentation

The following table summarizes hypothetical quantitative data for the synthesis of pyrazole derivatives based on the protocols described above. Actual results may vary depending on the specific reaction conditions and substrates used.

| Product | 1,3-Dicarbonyl Reactant | Reaction Time (h) | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| tert-Butyl 4-(5-methyl-3-phenyl-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate | Benzoylacetone | 6 | 75 | 125-127 | 7.80-7.78 (m, 2H), 7.45-7.35 (m, 3H), 6.40 (s, 1H), 4.20-4.10 (m, 1H), 4.00-3.90 (m, 2H), 3.50-3.40 (m, 2H), 2.35 (s, 3H), 2.20-2.10 (m, 2H), 2.00-1.90 (m, 2H), 1.45 (s, 9H) |

| tert-Butyl 4-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)tetrahydro-2H-pyran-4-carboxylate | Ethyl acetoacetate | 10 | 68 | 158-160 | 5.25 (s, 1H), 4.05-3.95 (m, 1H), 3.90-3.80 (m, 2H), 3.40-3.30 (m, 2H), 3.20 (s, 2H), 2.10 (s, 3H), 2.05-1.95 (m, 2H), 1.85-1.75 (m, 2H), 1.40 (s, 9H) |

Potential Applications in Drug Discovery: p38 MAPK Inhibition

Pyrazole-containing compounds have been identified as potent inhibitors of various protein kinases, including p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway plays a crucial role in the inflammatory response and is a key target for the development of anti-inflammatory drugs. The synthesized tetrahydropyran-substituted pyrazoles, with their unique structural features, represent a novel class of compounds with the potential to inhibit p38 MAPK.

p38 MAPK Signaling Pathway

The diagram below illustrates a simplified p38 MAPK signaling cascade, which is activated by cellular stress and inflammatory cytokines.

Application Notes and Protocols: Reaction of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate with 1,3-Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of pyrazole derivatives through the reaction of tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate with various 1,3-dicarbonyl compounds. This reaction, a variation of the Knorr pyrazole synthesis, is a fundamental transformation in medicinal chemistry for the creation of novel heterocyclic scaffolds. The tetrahydropyran moiety is a common feature in many pharmaceutical agents, and its incorporation into a pyrazole core can significantly influence the compound's physicochemical and pharmacological properties.

Introduction

The condensation of hydrazines with 1,3-dicarbonyl compounds is a robust and widely utilized method for the synthesis of pyrazoles.[1][2] The use of this compound as the hydrazine component allows for the introduction of a protected tetrahydropyran-substituted amine functionality at the N-1 position of the pyrazole ring. The tert-butoxycarbonyl (Boc) protecting group can be readily removed under acidic conditions, providing a handle for further functionalization. This approach offers a versatile entry into a diverse range of substituted pyrazoles with potential applications in drug discovery and development.

Reaction Mechanism and Signaling Pathway

The reaction proceeds via a cyclocondensation mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrazole ring. The regioselectivity of the reaction with unsymmetrical 1,3-dicarbonyls can be influenced by the reaction conditions and the nature of the substituents on the dicarbonyl compound.

Caption: General reaction mechanism for the synthesis of N-(tetrahydro-2H-pyran-4-yl)pyrazole derivatives.

Quantitative Data Summary

The following table summarizes typical yields for the synthesis of pyrazoles from the reaction of various hydrazines with 1,3-dicarbonyl compounds under different conditions, providing an expected range for the target reaction.

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Solvent | Catalyst/Conditions | Yield (%) | Reference |

| Acetylacetone | Hydrazine hydrate | Ethanol | Reflux | 66-95 | [3] |

| Ethyl acetoacetate | Hydrazine hydrate | Ethanol | Reflux | Not Specified | [4] |

| Various 1,3-diketones | Phenylhydrazine | Ethanol | Room temp. to reflux | 79-95 | [3] |

| Nitrile precursors | Hydrazine hydrate | Ethanol | Microwave, 80 °C, 30 min | 68.4-90.1 | [1] |

| 1,3-Dicarbonyl compounds | Hydrazines | Water/Ethanol | Acidic (pH 0-6.9) | Not Specified | [5][6] |

Experimental Protocols

Below are detailed protocols for the synthesis of pyrazole derivatives using this compound.

Protocol 1: General Procedure for the Synthesis of tert-Butyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)tetrahydro-2H-pyran-2-carboxylate

This protocol is a general method adaptable for various symmetrical 1,3-dicarbonyl compounds like acetylacetone or dibenzoylmethane.

Materials:

-

This compound

-

1,3-Dicarbonyl compound (e.g., acetylacetone)

-

Ethanol or Acetic Acid

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Rotary evaporator

-

Silica gel for column chromatography

-

Ethyl acetate and hexanes for chromatography

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

-

Add the 1,3-dicarbonyl compound (1.0-1.2 eq) to the solution.

-

If using a neutral solvent like ethanol, a catalytic amount of acid (e.g., a few drops of acetic acid or hydrochloric acid) can be added to facilitate the reaction.[5][6]

-

Attach a reflux condenser and heat the reaction mixture to reflux.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-6 hours), allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired tert-butyl 4-(3,5-disubstituted-1H-pyrazol-1-yl)tetrahydro-2H-pyran-2-carboxylate.

-

Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can significantly reduce reaction times and improve yields.[1]

Materials:

-

This compound

-

1,3-Dicarbonyl compound

-

Ethanol

-

Microwave vial

-

Scientific microwave reactor

Procedure:

-

In a microwave vial, combine this compound (1.0 eq), the 1,3-dicarbonyl compound (1.0-1.2 eq), and ethanol.

-

Seal the vial and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 80-120 °C) for a specified time (e.g., 10-30 minutes).

-

After the reaction is complete, cool the vial to room temperature.

-

Work-up and purify the product as described in Protocol 1.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of the target pyrazole derivatives.

References

- 1. Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Transacetoacetylation with tert-butyl acetoacetate: synthetic applications | Semantic Scholar [semanticscholar.org]

- 4. CN109111371B - Preparation method of hydrazino ethyl acetate hydrochloride - Google Patents [patents.google.com]

- 5. CA1141390A - Preparation of pyrazoles - Google Patents [patents.google.com]

- 6. EP0020964A1 - Process for the preparation of pyrazoles - Google Patents [patents.google.com]

Protocol for Fischer Indole Synthesis Using Boc-Protected Hydrazines

Application Note & Protocol: A detailed guide for the synthesis of N-Boc-protected indoles via the Fischer indole reaction, tailored for researchers, scientists, and professionals in drug development.

The Fischer indole synthesis is a robust and versatile method for the construction of the indole nucleus, a privileged scaffold in medicinal chemistry. The use of tert-butoxycarbonyl (Boc)-protected arylhydrazines offers several advantages, including milder reaction conditions and compatibility with a broader range of functional groups. This document provides a detailed protocol for the Fischer indole synthesis utilizing these protected hydrazines.

Introduction

The Fischer indole synthesis, first reported by Emil Fischer in 1883, proceeds via the acid-catalyzed reaction of an arylhydrazine with an aldehyde or ketone.[1] The reaction mechanism involves the formation of a hydrazone intermediate, which then undergoes a[2][2]-sigmatropic rearrangement, followed by cyclization and elimination of ammonia to afford the aromatic indole ring.[1] The use of N-Boc-protected arylhydrazines has been shown to facilitate efficient cyclization with enolizable ketones, often resulting in good yields.[3] This protocol outlines the general procedure, presents a compilation of reaction parameters, and details the subsequent deprotection of the N-Boc group.

Data Presentation

The following table summarizes various reaction conditions and corresponding yields for the Fischer indole synthesis using a selection of N-Boc-protected hydrazines and ketones. This data is compiled from various literature sources to provide a comparative overview.

| Entry | N-Boc-Arylhydrazine | Ketone/Aldehyde | Catalyst | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | N-Boc-phenylhydrazine | Acetone | p-TsOH | Toluene | Reflux | 12 | Good |

| 2 | N-Boc-phenylhydrazine | Cyclohexanone | Acetic Acid | Acetic Acid | 80 | 15 | High |

| 3 | N-Boc-4-methoxyphenylhydrazine | Propiophenone | ZnCl₂ | Dioxane | 100 | 8 | Moderate |

| 4 | N-Boc-4-chlorophenylhydrazine | Butan-2-one | H₂SO₄ (4%) | DMAc | Reflux | 10 | Good |

| 5 | N-Boc-phenylhydrazine | Phenylacetaldehyde | p-TsOH | Ethanol | Reflux | 6 | Good |

Note: "Good" and "High" yields are qualitative descriptors from the source literature where specific percentages were not provided. DMAc = N,N-Dimethylacetamide, p-TsOH = p-Toluenesulfonic acid.

Experimental Protocols

General Protocol for the Fischer Indole Synthesis with N-Boc-Protected Hydrazines

This protocol is a generalized procedure based on established methods.[3] Researchers should optimize conditions for their specific substrates.

Materials:

-

N-Boc-protected arylhydrazine (1.0 eq)

-

Enolizable ketone or aldehyde (1.0-1.2 eq)

-

Acid catalyst (e.g., p-toluenesulfonic acid, glacial acetic acid, zinc chloride, or 4% H₂SO₄)

-

Anhydrous solvent (e.g., toluene, glacial acetic acid, dioxane, or ethanol)

-

Standard laboratory glassware and reflux apparatus

-

Magnetic stirrer and heating mantle

-

Reagents for workup and purification (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate, silica gel)

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the N-Boc-protected arylhydrazine (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq).

-

Solvent and Catalyst Addition: Add the chosen anhydrous solvent to the flask to achieve a suitable concentration (typically 0.1-0.5 M). Add the acid catalyst. The choice and amount of catalyst will depend on the reactivity of the substrates. For example, p-toluenesulfonic acid can be used in catalytic amounts (10-20 mol%), while acetic acid can be used as the solvent.

-

Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and reflux) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Workup:

-

Allow the reaction mixture to cool to room temperature.

-

If the solvent is a non-aqueous organic solvent, dilute the mixture with a suitable organic solvent such as ethyl acetate. If the reaction was performed in acetic acid, carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude N-Boc-protected indole by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Deprotection of N-Boc-Indoles

The Boc protecting group can be removed under acidic conditions or by thermolysis.[4]

Materials:

-

N-Boc-protected indole

-

Deprotection reagent (e.g., trifluoroacetic acid (TFA), or a solution of HCl in a suitable solvent)

-

Solvent (e.g., dichloromethane (DCM))

-

Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, ethyl acetate, anhydrous sodium sulfate)

Procedure:

-

Reaction Setup: Dissolve the N-Boc-protected indole in a suitable solvent such as dichloromethane.

-

Deprotection: Add the deprotection reagent (e.g., an excess of trifluoroacetic acid) to the solution at room temperature.

-

Monitoring: Stir the reaction mixture and monitor its progress by TLC.

-

Workup:

-

Once the reaction is complete, carefully neutralize the excess acid with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: If necessary, purify the deprotected indole by column chromatography or recrystallization.

Visualizations

Experimental Workflow

Caption: Workflow for the synthesis and deprotection of N-Boc-indoles.

Logical Relationship of Reaction Steps

Caption: Key steps in the Fischer indole synthesis mechanism.

References

Application of tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate in Drug Discovery: A Detailed Guide for Researchers

Introduction

Tert-butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate is a pivotal building block in modern medicinal chemistry, primarily utilized in the synthesis of N-aryl and N-heteroaryl pyrazole derivatives. The tetrahydropyran (THP) moiety is recognized as a privileged scaffold, often employed as a bioisosteric replacement for carbocyclic rings to enhance the physicochemical properties of drug candidates, such as solubility and metabolic stability. The hydrazinecarboxylate portion of the molecule provides a reactive handle for the construction of the pyrazole ring, a core structural motif in a multitude of clinically relevant kinase inhibitors. This document provides detailed application notes, experimental protocols, and relevant data concerning the use of this compound in drug discovery, with a particular focus on the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors.

Application Notes

The primary application of this compound in drug discovery lies in its role as a precursor to the 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole moiety. This structural unit is a cornerstone in the design of various kinase inhibitors, most notably those targeting Bruton's Tyrosine Kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[1] Dysregulation of the BCR pathway is implicated in various B-cell malignancies and autoimmune diseases, making BTK a prime therapeutic target.

The incorporation of the tetrahydropyran group offers several advantages in drug design:

-

Improved Physicochemical Properties: The oxygen atom in the THP ring can act as a hydrogen bond acceptor, potentially leading to improved aqueous solubility and better absorption, distribution, metabolism, and excretion (ADME) profiles compared to its carbocyclic analogue, cyclohexane.

-

Metabolic Stability: The THP ring is generally more resistant to metabolic oxidation than a cyclohexane ring, which can lead to a longer in vivo half-life of the drug molecule.

-

Conformational Rigidity: The defined chair conformation of the THP ring can help in optimizing the binding affinity of a ligand to its target protein by reducing the entropic penalty upon binding.

The tert-butyloxycarbonyl (Boc) protecting group on the hydrazine is readily removed under acidic conditions, allowing for the subsequent cyclization reaction to form the pyrazole ring. This robust and well-established chemistry makes this compound a versatile and valuable reagent for the synthesis of compound libraries for high-throughput screening and lead optimization.

A prominent example of a drug synthesized using a derivative of this building block is Zanubrutinib (Brukinsa®) , a second-generation BTK inhibitor approved for the treatment of various B-cell cancers, including mantle cell lymphoma and chronic lymphocytic leukemia.[2][3] The 1-(tetrahydro-2H-pyran-4-yl)pyrazole core of Zanubrutinib is crucial for its high potency and selectivity.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the B-cell receptor signaling pathway targeted by inhibitors derived from this compound, and a general workflow for the synthesis and evaluation of these inhibitors.

Quantitative Data

The following table summarizes the in vitro inhibitory activity of Zanubrutinib, a prominent kinase inhibitor whose synthesis involves a 1-(tetrahydro-2H-pyran-4-yl)pyrazole moiety, against Bruton's Tyrosine Kinase (BTK) and other selected kinases. This data highlights the potency and selectivity profile that can be achieved with compounds derived from this scaffold.

| Compound | Target Kinase | IC50 (nM) | Reference |

| Zanubrutinib | BTK | < 1 | [2] |

| TEC | 3.2 | [2] | |

| EGFR | > 1000 | [4] | |

| ITK | 65 | [2] | |

| JAK3 | > 1000 | [2] |

Experimental Protocols

Protocol 1: Synthesis of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

This protocol describes a general method for the synthesis of a key pyrazole intermediate from this compound. This intermediate can then be further elaborated to generate a variety of kinase inhibitors.

Materials:

-

This compound

-

3-(Dimethylamino)acrolein

-

Ethanol

-

Hydrochloric acid (4 M in 1,4-dioxane)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Ethyl acetate

-

Hexanes

Procedure:

-

Boc Deprotection: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 5 mL/mmol), add 4 M HCl in 1,4-dioxane (3.0 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Concentrate the reaction mixture under reduced pressure to afford the crude (tetrahydro-2H-pyran-4-yl)hydrazine hydrochloride salt. This can be used in the next step without further purification.

-

Pyrazole Formation (Knorr Annulation): Dissolve the crude hydrazine salt in ethanol (10 mL/mmol).

-

Add 3-(dimethylamino)acrolein (1.1 eq) to the solution.

-

Heat the reaction mixture to reflux and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

-

Work-up and Purification: Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde.

Protocol 2: Synthesis of a Pyrazolo[3,4-d]pyrimidine Core

This protocol outlines the subsequent steps to construct the pyrazolo[3,4-d]pyrimidine scaffold, a common core in many BTK inhibitors, starting from the pyrazole intermediate synthesized in Protocol 1.

Materials:

-

1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde

-

Malononitrile

-

Sodium ethoxide

-

Ethanol

-

Formamide

-

Ammonium formate

Procedure:

-

Knoevenagel Condensation: To a solution of 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazole-4-carbaldehyde (1.0 eq) and malononitrile (1.1 eq) in ethanol, add a catalytic amount of sodium ethoxide.

-

Stir the reaction mixture at room temperature for 1-2 hours. The product, 2-((1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)methylene)malononitrile, may precipitate from the reaction mixture.

-

Filter the solid, wash with cold ethanol, and dry under vacuum.

-

Pyrazolopyrimidine Ring Formation: Combine the product from the previous step with an excess of formamide and ammonium formate.

-

Heat the mixture to 150-160 °C for 4-6 hours.

-

Cool the reaction mixture to room temperature and pour it into ice water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

The crude product can be purified by recrystallization or silica gel chromatography to yield the desired 1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This intermediate is a key precursor for the synthesis of Zanubrutinib and other related BTK inhibitors.

Disclaimer: These protocols are intended as a general guide and may require optimization for specific substrates and reaction scales. Appropriate safety precautions should be taken when handling all chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-(2-Tetrahydropyranyl)-1H-pyrazole-4-boronic acid pinacol ester synthesis - chemicalbook [chemicalbook.com]

- 4. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols: Diastereoselective Synthesis with tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the diastereoselective synthesis of chiral-protected hydrazines utilizing tert-Butyl 2-(tetrahydro-2H-pyran-4-yl)hydrazinecarboxylate. The protocols outlined herein describe a two-step process involving the formation of an N-Boc-hydrazone intermediate, followed by a diastereoselective reduction to establish a new stereocenter. The tetrahydropyran moiety serves as a potential chiral auxiliary to influence the stereochemical outcome of the reduction.

Introduction